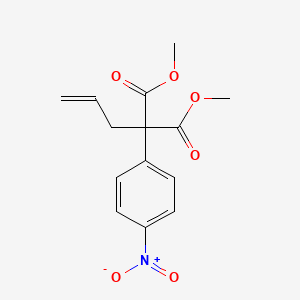

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(4-nitrophenyl)-2-prop-2-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZNNCKJDVKCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394618 | |

| Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404597-63-3 | |

| Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 2-allyl-2-(4-nitrophenyl)malonate, a valuable building block in organic synthesis. The document details the probable synthetic pathway, outlines a detailed experimental protocol based on analogous reactions, and presents the necessary data in a structured format for ease of reference.

Synthetic Strategy Overview

The synthesis of this compound can be effectively achieved through a sequential C-alkylation of dimethyl malonate. This strategy involves two key steps:

-

Nitrophenylation: Introduction of the 4-nitrophenyl group at the α-carbon of dimethyl malonate.

-

Allylation: Subsequent introduction of the allyl group to the α-carbon of dimethyl 2-(4-nitrophenyl)malonate.

This approach relies on the acidic nature of the α-protons of the malonic ester, allowing for deprotonation by a strong base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an appropriate electrophile.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound. This procedure is derived from established methods for the synthesis of structurally similar compounds.[1]

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Dimethyl malonate | C₅H₈O₄ | 132.12 | 1.32 g | 10.0 |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.88 g | 22.0 |

| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 2.16 g | 10.0 |

| Allyl bromide | C₃H₅Br | 120.98 | 1.45 g | 12.0 |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - |

| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

| Silica gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |

| Hexane (for column chromatography) | C₆H₁₄ | 86.18 | As needed | - |

| Ethyl acetate (for column chromatography) | C₄H₈O₂ | 88.11 | As needed | - |

2.2. Step-by-Step Procedure

Step 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate

-

Under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) in anhydrous DMF (25 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The suspension is cooled to 0 °C in an ice bath.

-

A solution of dimethyl malonate (1.32 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) is added dropwise to the NaH suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is stirred at 0 °C for an additional 30 minutes to allow for complete formation of the enolate.

-

A solution of 4-nitrobenzyl bromide (2.16 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (15 mL) is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude dimethyl 2-(4-nitrophenyl)malonate.

Step 2: Synthesis of this compound

-

The crude dimethyl 2-(4-nitrophenyl)malonate from the previous step is dissolved in anhydrous DMF (25 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, assuming 10.0 mmol of the intermediate) is added portion-wise to the solution at 0 °C.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Allyl bromide (1.45 g, 12.0 mmol, 1.2 eq) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched and worked up following the same procedure as in Step 1 (quenching with NH₄Cl, extraction with diethyl ether, washing, drying, and solvent removal).

2.3. Purification

The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

Characterization Data (Predicted)

| Analysis | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the 4-nitrophenyl group, the protons of the allyl group (vinylic and allylic), and the methyl protons of the ester groups. |

| ¹³C NMR | Resonances for the quaternary α-carbon, the carbons of the 4-nitrophenyl ring, the carbons of the allyl group, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups. |

| FT-IR (cm⁻¹) | Characteristic stretching frequencies for the C=O of the ester groups, the C=C of the allyl group, and the N-O of the nitro group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅NO₆, MW: 293.27 g/mol ). |

| Melting Point (°C) | A sharp melting point for the purified solid product. |

| Yield (%) | The reaction yield would be calculated based on the initial amount of dimethyl malonate. |

Safety Considerations

-

Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.

-

4-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Allyl bromide is toxic and flammable. It should also be handled in a fume hood.

-

Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described conditions as necessary based on their experimental observations.

References

A Technical Guide to Dimethyl 2-allyl-2-(4-nitrophenyl)malonate: Spectroscopic Data and Synthetic Protocols

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides available data for Dimethyl 2-allyl-2-(4-nitrophenyl)malonate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct spectroscopic data for this specific molecule, this document presents key molecular information alongside a detailed examination of spectroscopic data from closely related analogs. This approach offers a predictive framework for the characterization of the title compound. Furthermore, a generalized experimental protocol for the synthesis of substituted malonate esters is provided, offering a practical guide for its preparation.

Molecular Profile: this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₆ |

| Molecular Weight | 293.27 g/mol |

| IUPAC Name | Dimethyl 2-allyl-2-(4-nitrophenyl)propanedioate |

Spectroscopic Data of Analogous Compounds

To assist researchers in the characterization of this compound, spectroscopic data for key structural fragments and related molecules are provided. This includes data for the parent dimethyl malonate and an allylated derivative.

2.1. Dimethyl Malonate

Dimethyl malonate serves as the foundational scaffold for the title compound. Its spectroscopic data provides the baseline signals for the methyl ester groups.

Table 1: Spectroscopic Data for Dimethyl Malonate

| Spectroscopy | Peak/Signal | Assignment |

| ¹H NMR (CDCl₃) | 3.76 ppm (s, 6H) | 2 x -OCH₃ |

| 3.48 ppm (s, 2H) | -CH₂- | |

| ¹³C NMR (CDCl₃) | 167.1 ppm | C=O |

| 52.6 ppm | -OCH₃ | |

| 41.5 ppm | -CH₂- | |

| IR (neat) | 2958 cm⁻¹ | C-H stretch (sp³) |

| 1736 cm⁻¹ | C=O stretch (ester) | |

| 1437 cm⁻¹ | C-H bend (methyl) | |

| 1155 cm⁻¹ | C-O stretch |

2.2. Diethyl Allylmalonate

Diethyl allylmalonate is a close structural analog that incorporates the key allyl functionality. The spectroscopic data for this compound is invaluable for predicting the signals associated with the allyl group in the target molecule.

Table 2: ¹H NMR Data for Diethyl Allylmalonate

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.70 - 5.85 | m | 1H | -CH=CH₂ | |

| 5.10 - 5.20 | m | 2H | -CH=CH₂ | |

| 4.19 | q | 4H | 2 x -OCH₂CH₃ | |

| 3.45 | t | 1H | -CH(allyl)- | |

| 2.65 | t | 2H | -CH₂-CH=CH₂ | |

| 1.25 | t | 6H | 2 x -OCH₂CH₃ |

Experimental Protocol: Synthesis of Substituted Malonate Esters

The following is a generalized, two-step protocol for the synthesis of asymmetrically substituted malonate esters, such as this compound. This procedure is based on standard methodologies for the alkylation of malonic esters.

3.1. Step 1: Arylation of Dimethyl Malonate

-

Reaction Setup: To a solution of dimethyl malonate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the malonate enolate.

-

Arylation: Add 1-fluoro-4-nitrobenzene (1.0 eq) to the solution. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield dimethyl 2-(4-nitrophenyl)malonate.

3.2. Step 2: Allylation of Dimethyl 2-(4-nitrophenyl)malonate

-

Reaction Setup: Dissolve the dimethyl 2-(4-nitrophenyl)malonate (1.0 eq) from the previous step in a polar aprotic solvent. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Allylation: To this mixture, add allyl bromide (1.2 eq) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI).

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as indicated by TLC analysis.

-

Work-up and Purification: Cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to afford the final product, this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the generalized synthetic pathway for the preparation of asymmetrically substituted malonate esters.

Caption: Synthetic pathway for this compound.

In-depth Technical Guide: Dimethyl 2-allyl-2-(4-nitrophenyl)malonate (CAS 404597-63-3)

Preliminary Note for the Reader: Extensive research for "Dimethyl 2-allyl-2-(4-nitrophenyl)malonate" (CAS 404597-63-3) has revealed a significant lack of publicly available scientific literature detailing its biological activity, pharmacological properties, or mechanism of action. The compound is primarily listed in chemical supplier catalogs, suggesting its use as a chemical intermediate in synthesis rather than as a bioactive agent under investigation. Consequently, the creation of an in-depth technical guide focused on its core biological data and experimental protocols, as initially requested, is not feasible at this time.

This document, therefore, serves to provide all available chemical and supplier information for researchers and drug development professionals who may be interested in this compound for synthetic purposes.

Chemical Identity and Properties

This compound is a malonic acid derivative. Based on its structure, it is an esterified malonate with an allyl and a 4-nitrophenyl group attached to the central carbon.

| Property | Value | Source |

| CAS Number | 404597-63-3 | |

| Molecular Formula | C₁₄H₁₅NO₆ | |

| Molecular Weight | 293.27 g/mol | |

| IUPAC Name | Dimethyl 2-allyl-2-(4-nitrophenyl)propanedioate | N/A |

| Synonyms | 1,3-Dimethyl 2-(4-nitrophenyl)-2-(prop-2-en-1-yl)propanedioate | |

| Physical State | Not specified (likely solid or oil) | N/A |

| Purity | Typically offered at ≥95% |

Supplier Information

This compound is available from several chemical suppliers, indicating its primary role as a commercially available reagent for chemical synthesis.

| Supplier | Product Number | Purity |

| Santa Cruz Biotechnology | SCBT | Not specified |

| abcr Gute Chemie | AB268805 | 95% |

| Amadis Chemical | Not specified | Not specified |

| BLDpharm | BD00952587 | Not specified |

| CATO Research Chemical | C1804155 | 100% (as per SDS) |

Potential Synthetic Applications

Given its chemical structure, "this compound" can be envisioned as a versatile building block in organic synthesis. The presence of multiple functional groups offers various avenues for chemical modification.

Logical Relationships in Synthetic Chemistry

Caption: Potential synthetic pathways for this compound.

The diagram above illustrates the potential synthetic utility of this compound. The malonic ester can undergo decarboxylation to form substituted carboxylic acids. The allyl group can be modified through various alkene reactions. The nitro group can be reduced to an amine, opening pathways to aniline derivatives. Finally, the ester groups can be hydrolyzed or otherwise modified.

Conclusion

While a comprehensive technical guide on the biological aspects of This compound (CAS 404597-63-3) cannot be provided due to a lack of available data, this document summarizes its chemical identity and potential as a synthetic building block. Researchers interested in this compound for its chemical properties will find it readily available from commercial suppliers. Future research may uncover biological activities, at which point a more in-depth guide could be developed.

An In-depth Technical Guide on Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate. Due to the limited availability of published data on this specific compound, this guide also includes information on closely related analogs to provide a predictive context for its chemical behavior and potential applications.

Molecular Identity and Properties

This compound is a substituted diethyl malonate with an allyl and a 4-nitrophenyl group attached to the alpha-carbon. Its molecular structure suggests potential as a versatile building block in organic synthesis, particularly for creating complex molecules with quaternary carbon centers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 404597-63-3 | N/A |

| Molecular Formula | C₁₄H₁₅NO₆ | N/A |

| Molecular Weight | 293.27 g/mol | N/A |

| IUPAC Name | Dimethyl 2-allyl-2-(4-nitrophenyl)propanedioate | N/A |

Plausible Synthesis Pathway

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate

-

To a solution of dimethyl malonate in a suitable aprotic solvent such as DMF or THF, an equimolar amount of a strong base (e.g., sodium hydride) is added at 0°C to generate the malonate enolate.

-

An equimolar amount of 1-fluoro-4-nitrobenzene is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, typically monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield dimethyl 2-(4-nitrophenyl)malonate.

-

-

Step 2: Allylation of Dimethyl 2-(4-nitrophenyl)malonate

-

The dimethyl 2-(4-nitrophenyl)malonate is dissolved in an aprotic solvent, and a second equivalent of a strong base (e.g., sodium hydride) is added at 0°C to form the enolate.

-

An equimolar amount of allyl bromide is then added to the reaction mixture.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

Work-up is performed similarly to Step 1, involving quenching, extraction, drying, and concentration.

-

The final product, this compound, is purified by column chromatography.

-

Diagram of the Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Spectroscopic and Physical Data

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR) or physical properties (melting point, boiling point) for this compound have been reported in the literature. However, based on the proposed structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the 4-nitrophenyl group, the protons of the allyl group (vinylic and allylic), and the methyl protons of the two ester groups.

-

¹³C NMR: Resonances for the quaternary alpha-carbon, the carbons of the 4-nitrophenyl ring, the carbons of the allyl group, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups.

-

IR Spectroscopy: Characteristic absorption bands for the nitro group (around 1520 and 1345 cm⁻¹), the ester carbonyl groups (around 1735 cm⁻¹), and the C=C bond of the allyl group (around 1640 cm⁻¹).

Potential Biological Activity and Applications

There are no published studies on the biological activity of this compound. However, related malonate derivatives are known to be precursors for various biologically active compounds. The presence of the 4-nitrophenyl group, a common moiety in pharmacologically active molecules, and the versatile allyl group suggest that this compound could be a valuable intermediate in drug discovery programs. Further research is warranted to explore its potential in areas such as antibacterial, antifungal, or anticancer agent synthesis.

Due to the absence of biological data, no signaling pathway diagrams can be provided at this time.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed synthesis protocol is hypothetical and should be adapted and optimized under appropriate laboratory conditions. All chemical handling should be performed with necessary safety precautions.

Technical Guide: Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

IUPAC Name: Dimethyl 2-allyl-2-(4-nitrophenyl)propanedioate

For: Researchers, scientists, and drug development professionals.

Core Compound Summary

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is a substituted diethyl malonate derivative. Malonic esters are versatile reagents in organic synthesis, frequently utilized in the formation of carbon-carbon bonds. The presence of the allyl and 4-nitrophenyl groups suggests potential for further functionalization and exploration in various chemical and biological contexts. The 4-nitrophenyl group, in particular, is a common moiety in pharmacologically active compounds.

Physicochemical Data

| Property | Dimethyl 2-(4-nitrophenyl)malonate | Dimethyl propanedioate (Dimethyl malonate) | Notes |

| Molecular Formula | C14H15NO6 | C5H8O4 | |

| Molecular Weight | 293.27 g/mol | 132.11 g/mol | |

| IUPAC Name | Dimethyl 2-(4-nitrophenyl)propanedioate | Dimethyl propanedioate | [1] |

| CAS Number | 4033-88-9 | 108-59-8 | [1] |

| Boiling Point | Not available | 180-181 °C | Data for the parent malonate. |

| Melting Point | Not available | -62 °C | Data for the parent malonate. |

| Density | Not available | 1.154 g/cm³ | Data for the parent malonate. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a sequential alkylation of dimethyl 2-(4-nitrophenyl)malonate, following the general principles of malonic ester synthesis.[2][3]

General Synthetic Workflow

The overall synthetic strategy involves a two-step alkylation of a malonic ester precursor.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard malonic ester synthesis and may require optimization.

Materials:

-

Dimethyl 2-(4-nitrophenyl)malonate

-

Allyl bromide

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Enolate: To a solution of dimethyl 2-(4-nitrophenyl)malonate (1.0 eq) in anhydrous DMF or EtOH under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or sodium ethoxide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Alkylation (Allation): Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, malonate esters have been investigated as prodrugs to deliver malonate into cells. Malonate is a known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and the electron transport chain (Complex II).

Proposed Mechanism of Action as an SDH Inhibitor

The diagram below illustrates the potential intracellular pathway following the administration of a generic malonate ester prodrug.

Caption: Proposed intracellular activation and target inhibition pathway for a malonate ester prodrug.

Inhibition of SDH can have significant metabolic consequences, including a reduction in cellular respiration and alterations in cellular signaling pathways that are sensitive to the accumulation of succinate. This mechanism has been explored in the context of ischemia-reperfusion injury.[4]

Conclusion

This compound is a compound with potential for further chemical and biological investigation. Its synthesis can be readily achieved through established malonic ester chemistry. The presence of the malonate core suggests a potential role as a prodrug for delivering malonate, a metabolic inhibitor. Further research is required to elucidate its specific biological activities and potential therapeutic applications.

References

- 1. Dimethyl 2-(4-nitrophenyl)malonate | C11H11NO6 | CID 2764303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for Dimethyl 2-allyl-2-(4-nitrophenyl)malonate synthesis

Technical Guide: Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

This document provides an in-depth technical guide for the synthesis of this compound, a valuable building block in organic synthesis. The synthesis is presented as a two-step process, commencing with the starting materials dimethyl malonate, 4-fluoronitrobenzene, and an allyl halide. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step reaction sequence:

-

Nucleophilic Aromatic Substitution: Synthesis of the intermediate, Dimethyl 2-(4-nitrophenyl)malonate, via the reaction of dimethyl malonate with 4-fluoronitrobenzene.

-

C-Alkylation: Allylation of the intermediate at the α-carbon position using an allyl halide to yield the final product, this compound.

This pathway is efficient, utilizing common and accessible starting materials.

Step 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate

This step involves a nucleophilic aromatic substitution reaction where the enolate of dimethyl malonate displaces the fluoride from 4-fluoronitrobenzene.

Experimental Protocol

A detailed methodology for this key experiment is provided below, adapted from established procedures for the synthesis of nitrophenyl malonates.

-

A round-bottom flask is charged with dimethyl malonate (1.0 equiv), potassium carbonate (3.0 equiv), and 4-fluoronitrobenzene (1.0 equiv).

-

Dimethylformamide (DMF) is added to the mixture to achieve a concentration of approximately 1.25 M with respect to the limiting reagent (dimethyl malonate).

-

The resulting brown suspension is heated to 90 °C with vigorous stirring for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is diluted with ice-water (approx. 3 mL per mmol of the limiting reagent) and diethyl ether (approx. 3 mL per mmol of the limiting reagent).

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved via column chromatography to afford Dimethyl 2-(4-nitrophenyl)malonate as a pale-yellow solid.

Data Presentation: Reagents and Conditions for Step 1

| Reagent/Parameter | Molar Ratio (equiv) | Molecular Weight ( g/mol ) | Role | Notes |

| Dimethyl Malonate | 1.0 | 132.12 | Starting Material | Limiting Reagent |

| 4-Fluoronitrobenzene | 1.0 | 141.10 | Starting Material | Electrophile |

| Potassium Carbonate | 3.0 | 138.21 | Base | Deprotonates malonate |

| Dimethylformamide (DMF) | - | 73.09 | Solvent | Approx. 1.25 M |

| Temperature | - | - | Condition | 90 °C |

| Reaction Time | - | - | Condition | 2 hours |

| Expected Yield | ~95% (based on similar transformations) |

Step 2: Synthesis of this compound

In the second step, the intermediate is deprotonated at the α-carbon, and the resulting carbanion is alkylated with an allyl halide.

Experimental Protocol

The following protocol is a standard procedure for the C-alkylation of malonic esters.

-

To a stirred solution of Dimethyl 2-(4-nitrophenyl)malonate (1.0 equiv) in a mixture of anhydrous Dimethylformamide (DMF) and Tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv) portionwise at 0 °C under an inert atmosphere (e.g., Argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Cool the reaction mixture back to 0 °C.

-

Add allyl bromide (1.2 equiv) dropwise to the solution.

-

The reaction mixture is then heated to reflux and maintained for 1-2 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, the reaction is carefully quenched by the addition of water.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Data Presentation: Reagents and Conditions for Step 2

| Reagent/Parameter | Molar Ratio (equiv) | Molecular Weight ( g/mol ) | Role | Notes |

| Dimethyl 2-(4-nitrophenyl)malonate | 1.0 | 253.21 | Starting Material | Nucleophile Precursor |

| Sodium Hydride (60% in oil) | 1.1 | 40.00 (as 100%) | Base | Deprotonates the α-carbon |

| Allyl Bromide | 1.2 | 120.98 | Reagent | Electrophile |

| DMF / THF | - | - / 72.11 | Solvent | Anhydrous conditions required |

| Temperature | - | - | Condition | 0 °C to Reflux |

| Reaction Time | - | - | Condition | 1-2 hours |

Visualization of Experimental Workflow

The following diagram illustrates the complete logical workflow for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis.

The Allyl Group in Malonate Esters: A Gateway to Complex Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly simple allyl group, when attached to a malonate ester scaffold, unlocks a remarkable breadth of synthetic possibilities. This guide delves into the core principles governing the reactivity of allylic malonate esters, providing a technical overview of their utility in constructing complex molecular frameworks relevant to pharmaceutical and materials science. The unique electronic nature of the allyl group, coupled with the acidity of the malonic ester's α-protons, creates a versatile platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document outlines the key transformations, provides detailed experimental protocols for seminal reactions, and presents quantitative data to enable informed decision-making in synthetic design.

Core Reactivity Principles

The reactivity of allyl malonate esters is dominated by two primary modes: reactions involving the acidic α-proton of the malonate moiety and transformations that directly engage the allyl group.

1. α-Alkylation and Acylation: The protons alpha to the two ester carbonyl groups exhibit enhanced acidity (pKa ≈ 13 in DMSO), facilitating their removal by a suitable base to form a stabilized enolate.[1] This nucleophilic enolate can then participate in a variety of SN2 reactions with electrophiles, such as alkyl halides, to introduce new substituents at the α-position.[2][3][4][5] This fundamental transformation, known as the malonic ester synthesis, allows for the construction of a wide range of substituted carboxylic acids following hydrolysis and decarboxylation.[2][3][5]

2. Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction): The allyl group itself is a key functional handle for powerful transition metal-catalyzed reactions. The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, wherein a palladium(0) catalyst facilitates the substitution of the allylic leaving group with a nucleophile.[6][7] In the context of allylic malonate esters, the malonate enolate can act as the nucleophile in an intramolecular fashion or external nucleophiles can be employed. This reaction proceeds through a characteristic π-allylpalladium intermediate, offering high levels of regio- and stereocontrol.[6][8][9]

3. Decarboxylative Allylation: A particularly elegant and atom-economical transformation is the palladium-catalyzed decarboxylative allylation. In this process, the allyl ester of a malonic acid derivative undergoes oxidative addition to a palladium(0) catalyst, followed by decarboxylation to generate a carbanion, which then attacks the π-allylpalladium complex.[10][11] This reaction avoids the need for an external base to pre-form the enolate.

Quantitative Data on Allyl Malonate Ester Reactivity

The following table summarizes representative quantitative data for key reactions involving allylic malonate esters, providing a comparative overview of reaction efficiencies under various conditions.

| Reaction Type | Substrate | Electrophile/Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| α-Alkylation | Diethyl malonate | Allyl bromide | NaH | THF | rt | 12 | 81 | [12] |

| α-Alkylation | Diethyl malonate | Benzyl bromide | NaH | THF | rt | 12 | 76 | [12] |

| Tsuji-Trost Reaction | Allyl methyl carbonate | Dimethyl malonate | Pd(PPh₃)₄, t-BuOK | THF | 50 | 12 | Not specified | [8] |

| Ir-Catalyzed Alkylation | Trisubstituted allylic carbonate | Dimethyl malonate | Ir catalyst, NaHMDS, ZnI₂ | THF | 21 | 18 | up to 93 | [13] |

| Fe-Catalyzed Alkylation | (π-allyl)dicarbonylnitrosyl iron | Dimethyl malonate | LiH | THF | rt | 15 | 80 | [14] |

| Decarboxylative Allylation | Allyl acetoacetate derivative | - | Pd catalyst | Not specified | rt | Not specified | 82 | [10] |

Key Experimental Protocols

General Procedure for α-Alkylation of Diethyl Malonate with an Allyl Halide

This protocol outlines a standard procedure for the synthesis of diethyl allylmalonate, a common precursor for further synthetic manipulations.

Materials:

-

Diethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

-

Carefully add sodium hydride to the THF with stirring.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add diethyl malonate dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium enolate is typically observed as a cloudy white suspension.

-

Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure diethyl allylmalonate.[12]

General Protocol for Palladium-Catalyzed Tsuji-Trost Allylic Alkylation

This procedure provides a general framework for the palladium-catalyzed reaction between an allylic substrate and a malonate nucleophile.

Materials:

-

Allylic substrate (e.g., allyl acetate, allyl carbonate)

-

Malonate ester (e.g., dimethyl malonate, diethyl malonate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., triphenylphosphine, dppe)

-

Base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, dioxane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the malonate ester in the anhydrous solvent.

-

Add the base portion-wise at 0 °C and stir for 30 minutes to generate the enolate.

-

In a separate flask, dissolve the palladium catalyst and any additional ligand in the anhydrous solvent.

-

Add the catalyst solution to the enolate mixture.

-

Add the allylic substrate to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 50-80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Perform an aqueous workup as described in the α-alkylation protocol.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a typical experimental workflow.

Caption: The reaction pathway of the malonic ester synthesis.

Caption: The catalytic cycle of the Tsuji-Trost reaction.

References

- 1. Ch21: Malonic esters [chem.ucalgary.ca]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 9. Tsuji-Trost Reaction [organic-chemistry.org]

- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Substituted Dimethyl Malonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of substituted dimethyl malonates, crucial compounds in organic synthesis and drug development. This document details their physical properties, methods for their synthesis and characterization, and their role in biological pathways.

Introduction

Substituted dimethyl malonates are derivatives of dimethyl malonate with alkyl or aryl groups attached to the central carbon atom. They are versatile intermediates in organic synthesis, notably in the malonic ester synthesis, which allows for the creation of a wide variety of carboxylic acids.[1][2] Their physical properties, such as boiling point, melting point, density, and refractive index, are critical for their purification, identification, and application in further chemical reactions. In the pharmaceutical industry, these compounds serve as building blocks for the synthesis of various therapeutic agents, including barbiturates and anticonvulsants.[2][3]

Physical Characteristics of Substituted Dimethyl Malonates

The physical properties of substituted dimethyl malonates are significantly influenced by the nature of the substituent group. As the molecular weight and size of the alkyl or aryl substituent increase, properties such as boiling point and density generally increase.

Table 1: Physical Properties of Unsubstituted and Substituted Dimethyl Malonates

| Compound Name | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Dimethyl malonate | -H | C5H8O4 | 132.11 | -62[4][5] | 180-181[4][5] | 1.156 @ 25°C[4] | 1.413[4] |

| Dimethyl methylmalonate | -CH3 | C6H10O4 | 146.14 | -46[6] | 176-177[6][7] | 1.098 @ 25°C[6][7] | 1.414[6][7] |

| Dimethyl ethylmalonate | -C2H5 | C7H12O4 | 160.17 | - | - | - | - |

| Dimethyl propylmalonate | -C3H7 | C8H14O4 | 174.20 | - | - | - | - |

| Dimethyl allylmalonate | -CH2CH=CH2 | C8H12O4 | 172.18 | - | - | - | - |

| Dimethyl benzylmalonate | -CH2C6H5 | C12H14O4 | 222.24 | - | 285[8] | 1.13[8] | 1.497-1.501[8] |

Table 2: Physical Properties of Substituted Diethyl Malonates (for comparison)

| Compound Name | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Diethyl malonate | -H | C7H12O4 | 160.17 | -50[2][9] | 199[2][9] | 1.055 @ 25°C[9] | 1.413 |

| Diethyl methylmalonate | -CH3 | C8H14O4 | 174.20 | - | 198-199 | 1.022 @ 20°C | 1.413 |

| Diethyl ethylmalonate | -C2H5 | C9H16O4 | 188.22 | - | 75-77 @ 5 mmHg | 1.004 @ 25°C | 1.416 |

| Diethyl propylmalonate | -C3H7 | C10H18O4 | 202.25 | - | 221-222[10] | 0.987 @ 25°C[10] | 1.418[10] |

| Diethyl phenylmalonate | -C6H5 | C13H16O4 | 236.26 | 16[11] | 170-172 @ 14 mmHg[11] | 1.095 @ 25°C[11] | 1.491 |

| Diethyl benzylmalonate | -CH2C6H5 | C14H18O4 | 250.29 | - | 162-163 @ 10 mmHg[12] | 1.064 @ 25°C[12] | 1.486[12] |

Experimental Protocols

Synthesis of Substituted Dimethyl Malonates (Malonic Ester Synthesis)

The malonic ester synthesis is a classic method for preparing substituted carboxylic acids from diethyl malonate or other malonic esters. The same principle applies to the synthesis of substituted dimethyl malonates.

General Procedure:

-

Deprotonation: A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of dimethyl malonate, forming a resonance-stabilized enolate.

-

Alkylation: The nucleophilic enolate is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) in an SN2 reaction to form the substituted dimethyl malonate.

-

(Optional) Second Alkylation: The process of deprotonation and alkylation can be repeated to introduce a second substituent on the α-carbon.

-

Work-up and Purification: The reaction mixture is typically worked up by quenching with water or a dilute acid, followed by extraction with an organic solvent. The crude product is then purified by distillation under reduced pressure or column chromatography.

Measurement of Physical Properties

Accurate determination of physical properties is essential for the characterization of synthesized compounds.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Distillation Method: For larger sample volumes, the boiling point can be determined during purification by simple distillation. The temperature at which the liquid-vapor equilibrium is established in the distillation head corresponds to the boiling point.

-

Thiele Tube Method: This micro-method is suitable for small sample volumes. A small amount of the liquid is heated in a side-arm tube (Thiele tube) along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.

For solid substituted dimethyl malonates, the melting point is a crucial indicator of purity.

-

Capillary Method: A small amount of the powdered solid is packed into a capillary tube and heated in a melting point apparatus. The melting point is recorded as the temperature range over which the solid melts.

Density is the mass per unit volume of a substance.

-

Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Hydrometer Method: A hydrometer is floated in the liquid, and the density is read directly from the calibrated scale on the instrument.

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Abbe Refractometer: A few drops of the liquid are placed on the prism of an Abbe refractometer. The refractive index is read directly from the instrument's scale after adjusting the light source and focus.

Biological Significance and Signaling Pathway Involvement

Malonic acid and its derivatives, including dimethyl malonate, have been shown to play roles in various biological processes. Notably, malonate is a classical competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.

Inhibition of Succinate Dehydrogenase in the Citric Acid Cycle

Succinate dehydrogenase is a key enzyme in the citric acid cycle (TCA cycle), responsible for the oxidation of succinate to fumarate. Malonate, being structurally similar to succinate, can bind to the active site of the enzyme, thereby inhibiting its function. This inhibition blocks the TCA cycle and cellular respiration. This property has been utilized in biochemical research to study mitochondrial function.

Conclusion

Substituted dimethyl malonates are a fundamentally important class of compounds for synthetic and medicinal chemists. A thorough understanding of their physical characteristics is paramount for their effective use in research and development. This guide has provided a consolidated resource on their key physical properties, established experimental protocols for their synthesis and characterization, and highlighted a significant biological interaction. Further research into the physical properties of a broader range of substituted dimethyl malonates will continue to be of great value to the scientific community.

References

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Dimethyl malonate 0.98 Dimethyl propanedioate [sigmaaldrich.com]

- 5. Dimethyl malonate | 108-59-8 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. parchem.com [parchem.com]

- 8. DIMETHYL BENZYLMALONATE | 49769-78-0 [amp.chemicalbook.com]

- 9. Diethyl malonate CAS 105-53-3 | 800898 [merckmillipore.com]

- 10. Diethyl propylmalonate 99 2163-48-6 [sigmaaldrich.com]

- 11. Diethyl phenylmalonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Page loading... [guidechem.com]

Methodological & Application

Application Note: Palladium-Catalyzed Allylation of Dimethyl 4-Nitrophenylmalonate

Abstract

This application note details a robust and efficient protocol for the C-allylation of dimethyl 4-nitrophenylmalonate via a palladium-catalyzed Tsuji-Trost reaction. This reaction is fundamental for introducing an allyl group to a highly activated methylene compound, providing a versatile synthetic intermediate for pharmaceutical and materials science research. The protocol employs tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium tert-butoxide as the base, affording the desired product in high yield. This document provides a comprehensive experimental procedure, a summary of expected results, and graphical representations of the reaction pathway and workflow.

Introduction

The palladium-catalyzed allylic alkylation, commonly known as the Tsuji-Trost reaction, is a powerful and widely utilized method for carbon-carbon bond formation.[1][2] The reaction facilitates the substitution of an allylic leaving group with a nucleophile, proceeding through a characteristic π-allylpalladium intermediate.[2] Active methylene compounds, such as malonate esters, are classic examples of "soft nucleophiles" that are highly effective in this transformation.[1][3]

Dimethyl 4-nitrophenylmalonate is a particularly interesting substrate due to the strong electron-withdrawing nature of the para-nitrophenyl group, which significantly increases the acidity of the methine proton. This activation facilitates its deprotonation and subsequent nucleophilic attack. The resulting product, dimethyl allyl(4-nitrophenyl)malonate, is a valuable building block for the synthesis of more complex molecular architectures. This protocol outlines a standardized procedure for this specific allylation, ensuring reproducibility and high efficiency.

Reaction and Mechanism

The overall reaction involves the deprotonation of dimethyl 4-nitrophenylmalonate by a strong base, followed by a palladium(0)-catalyzed reaction with an allyl electrophile, such as allyl acetate or allyl bromide.

Overall Reaction Scheme:

(Dimethyl 4-nitrophenylmalonate + Allyl-X → Dimethyl allyl(4-nitrophenyl)malonate)

The catalytic cycle, depicted below, begins with the coordination of the palladium(0) catalyst to the allyl electrophile and subsequent oxidative addition to form a π-allylpalladium(II) complex. The malonate enolate, acting as a soft nucleophile, then attacks the allyl moiety, followed by decomplexation to release the product and regenerate the palladium(0) catalyst.[2][3]

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Experimental Protocol

This protocol is adapted from established procedures for the allylation of dimethyl malonate.[3]

3.1 Materials and Equipment

-

Dimethyl 2-(4-nitrophenyl)malonate (95%+)

-

Allyl bromide (99%)

-

Potassium tert-butoxide (t-BuOK, 95%+)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, stir bars, and standard glassware

-

Inert atmosphere setup (Argon or Nitrogen)

-

Rotary evaporator

-

Silica gel for column chromatography

3.2 Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Allyl bromide is toxic and lachrymatory. Handle with extreme care.

-

Potassium tert-butoxide is a strong, moisture-sensitive base. Handle under an inert atmosphere.

-

Palladium compounds are toxic. Avoid inhalation and skin contact.

-

THF is flammable and can form peroxides. Use from a freshly opened bottle or a still.

3.3 Detailed Procedure

The experimental workflow is outlined in the diagram below.

Caption: Experimental workflow for the allylation reaction.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add potassium tert-butoxide (1.05 g, 9.35 mmol, 1.1 eq).

-

Addition of Malonate: Add 100 mL of anhydrous THF to the flask. Cool the resulting suspension to 0°C in an ice bath. To this, add dimethyl 2-(4-nitrophenyl)malonate (2.15 g, 8.5 mmol, 1.0 eq) portion-wise.

-

Deprotonation: Allow the mixture to warm to room temperature and stir for 20 minutes. The formation of the potassium enolate should result in a colored solution.

-

Addition of Catalyst: Add tetrakis(triphenylphosphine)palladium(0) (0.49 g, 0.425 mmol, 0.05 eq) to the flask in one portion.

-

Addition of Allyl Bromide: Add allyl bromide (1.13 g, 0.81 mL, 9.35 mmol, 1.1 eq) dropwise to the reaction mixture over 5 minutes.

-

Reaction: Heat the reaction mixture to 50°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the allylation of dimethyl 4-nitrophenylmalonate.

| Parameter | Value |

| Reactants | |

| Dimethyl 4-nitrophenylmalonate | 2.15 g (8.5 mmol) |

| Allyl Bromide | 1.13 g (9.35 mmol) |

| Potassium tert-butoxide | 1.05 g (9.35 mmol) |

| Pd(PPh₃)₄ | 0.49 g (0.425 mmol) |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | 50°C |

| Reaction Time | 12-16 hours |

| Product | |

| Product Name | Dimethyl allyl(4-nitrophenyl)malonate |

| Molecular Formula | C₁₄H₁₅NO₆ |

| Molecular Weight | 293.27 g/mol |

| Expected Yield | 85-95% |

| Appearance | Pale yellow oil or low-melting solid |

| Spectroscopic Data | (Expected) |

| ¹H NMR (CDCl₃, 400 MHz) δ | ~7.5-8.2 (m, 4H, Ar-H), 5.6-5.8 (m, 1H), 5.0-5.2 (m, 2H), 3.75 (s, 6H), 2.8 (d, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | ~168.0, 148.0, 145.0, 131.0, 129.0, 124.0, 120.0, 65.0, 53.0, 37.0 |

Conclusion

The described protocol provides an effective method for the palladium-catalyzed allylation of dimethyl 4-nitrophenylmalonate. The procedure is straightforward, utilizes commercially available reagents, and proceeds with high efficiency, making it a valuable tool for researchers in organic synthesis and drug development. The methodology is amenable to scale-up and can likely be adapted for various other activated methylene nucleophiles and substituted allyl electrophiles.

References

Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation of Malonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-Catalyzed Allylic Alkylation, often referred to as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility and control.[1][2][3] This reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex. Among the various nucleophiles employed, malonate esters are particularly prevalent due to their "soft" nucleophilic character, which favors a predictable reaction pathway.[4][5][6][7][8][9] The reaction proceeds through a π-allylpalladium intermediate, and the use of chiral ligands can facilitate highly enantioselective transformations, making it a powerful tool in the synthesis of complex molecules and pharmaceutical intermediates.[10][11][12][13][14][15]

These application notes provide an overview of the reaction, key quantitative data from selected studies, detailed experimental protocols, and visual diagrams of the catalytic cycle and a general experimental workflow to guide researchers in the successful application of this pivotal transformation.

Catalytic Cycle and General Mechanism

The generally accepted mechanism for the palladium-catalyzed allylic alkylation of malonates begins with the oxidative addition of a palladium(0) catalyst to the allylic substrate, which contains a suitable leaving group (e.g., acetate, carbonate, halide). This step forms a π-allylpalladium(II) complex. Subsequently, a malonate enolate, generated in situ by a base, attacks the π-allyl ligand. This nucleophilic attack typically occurs on the opposite face of the palladium, resulting in an overall retention of stereochemistry. The final step is the reductive elimination of the product and regeneration of the palladium(0) catalyst, allowing the catalytic cycle to continue.[1][4][5][16]

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Data Presentation: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

A common benchmark reaction to evaluate the efficacy of new chiral ligands is the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[13] The following tables summarize quantitative data from various studies employing different ligand systems.

| Entry | Chiral Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | (S,S)-Anden-BOX | 5 | BSA, KOAc | CH2Cl2 | 24 | 95 | 96 | [11] |

| 2 | DPPBA-SAMP | 5 | BSA, LiOAc | THF | 48 | 44 | 88 | [12] |

| 3 | Bis(N-heterocyclic carbene) | 5 | BSA, KOAc | CH2Cl2 | 24 | 96 | 80 | [10] |

BSA = N,O-Bis(trimethylsilyl)acetamide DPPBA-SAMP = 2-(diphenylphosphino)benzaldehyde (S)-1-amino-2-(methoxymethyl)pyrrolidine hydrazone

Experimental Protocols

Protocol 1: Asymmetric Allylic Alkylation using a Chiral Bis(oxazoline) (BOX) Ligand

This protocol is adapted from the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate using a heteroarylidene malonate-type bis(oxazoline) ligand.[11]

Materials:

-

[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)

-

Chiral bis(oxazoline) ligand (e.g., (S,S)-Anden-BOX)

-

1,3-diphenyl-2-propen-1-yl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas supply

Procedure:

-

Catalyst Preparation (in situ):

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral bis(oxazoline) ligand (6 mol%).

-

Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

-

Reaction Assembly:

-

To the flask containing the pre-formed catalyst, add 1,3-diphenyl-2-propen-1-yl acetate (1.0 equiv).

-

Add potassium acetate (20 mol%).

-

Add dimethyl malonate (2.0 equiv).

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 equiv) as the base to generate the malonate enolate.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 24 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.

-

-

Work-up and Purification:

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: General Procedure for Tsuji-Trost Reaction

This protocol provides a general method for the palladium-catalyzed allylic alkylation of an allylic compound with dimethyl malonate using a strong base.[5]

Materials:

-

Allylic compound (e.g., cinnamyl acetate) (1.0 equiv)

-

Dimethyl malonate (2.2 equiv)

-

Potassium tert-butoxide (t-BuOK) (2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas supply

Procedure:

-

Malonate Enolate Formation:

-

To a suspension of potassium tert-butoxide (2.0 equiv) in dry THF in a flask under an inert atmosphere at 0 °C, add dimethyl malonate (2.2 equiv) dropwise.

-

Allow the resulting slurry to warm to room temperature and stir for 10 minutes.

-

-

Reaction Assembly:

-

To the flask containing the malonate enolate, add Pd(PPh₃)₄ (0.05 equiv) in one portion.

-

Add a solution of the allylic compound (1.0 equiv) in THF dropwise over 10 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to 50 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed allylic alkylation experiment.

Caption: General laboratory workflow for allylic alkylation.

References

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Tsuji-Trost Reaction [organic-chemistry.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 6. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. Application of Diarylmethane Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intramolecular Cycloaddition Reactions of Malonates with Nitroalkenes

A Note to the Researcher: The specific intramolecular cycloaddition of allylnitrophenyl malonates is not extensively documented in scientific literature. Therefore, this document provides detailed application notes and protocols for a closely related and well-established transformation: the intramolecular Michael addition of malonates to tethered nitroalkenes . This reaction is a powerful method for the synthesis of functionalized cyclic nitro compounds, which are valuable intermediates in organic synthesis. The principles and procedures outlined here can serve as a strong foundation for researchers interested in exploring similar intramolecular cyclizations.

Introduction

The intramolecular Michael addition of malonates to nitroalkenes represents a robust strategy for the construction of carbocyclic and heterocyclic frameworks. This reaction proceeds via the formation of a carbanion from the active methylene group of the malonate, which then undergoes a nucleophilic attack on the electron-deficient β-carbon of the tethered nitroalkene. The subsequent cyclization is often highly diastereoselective, allowing for the controlled formation of stereocenters. The resulting cyclic nitro compounds can be further elaborated, for instance, by reduction of the nitro group to an amine, providing access to a wide range of complex molecules, including alkaloids and other biologically active compounds.

Reaction Mechanism and Stereochemistry

The base-catalyzed intramolecular Michael addition of a malonate to a tethered nitroalkene is initiated by the deprotonation of the acidic α-proton of the malonate by a suitable base, forming a stabilized enolate. This enolate then attacks the β-carbon of the conjugated nitroalkene in an intramolecular fashion. The stereochemical outcome of the reaction is often controlled by the formation of the most thermodynamically stable cyclic transition state, which minimizes steric interactions. The nature of the base, solvent, and temperature can all influence the diastereoselectivity of the cyclization.

Caption: Generalized mechanism of the intramolecular Michael addition.

Quantitative Data Summary

The following table summarizes representative data for the diastereoselective intramolecular Michael addition of a malonate to a tethered nitroalkene to form a substituted cyclopentane derivative.

| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Diethyl 2-(4-nitrobut-3-en-1-yl)malonate | DBU | CH2Cl2 | 12 | 85 | 95:5 |

| 2 | Diethyl 2-(4-nitrobut-3-en-1-yl)malonate | K2CO3 | CH3CN | 24 | 70 | 80:20 |

| 3 | Diethyl 2-(4-nitrobut-3-en-1-yl)malonate | NaH | THF | 6 | 92 | 98:2 |

Experimental Protocols

This section provides a detailed protocol for a representative intramolecular Michael addition of a malonate to a tethered nitroalkene.

4.1. Materials and Reagents

-

Diethyl 2-(4-nitrobut-3-en-1-yl)malonate (Substrate)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Rotary evaporator

-

Chromatography column

4.3. Experimental Procedure

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substrate, diethyl 2-(4-nitrobut-3-en-1-yl)malonate (1.0 mmol).

-

Solvent Addition: Add anhydrous THF (20 mL) to the flask and stir the solution at 0 °C.

-

Base Addition: Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cyclic nitro compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the cyclic nitro compound.

Caption: A typical experimental workflow for the intramolecular Michael addition.

Application Notes and Protocols for the Reduction of the Nitro Group in Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the chemoselective reduction of the nitro group in Dimethyl 2-allyl-2-(4-nitrophenyl)malonate to yield Dimethyl 2-allyl-2-(4-aminophenyl)malonate. The presence of both an allyl group and ester functionalities in the substrate necessitates careful selection of the reduction method to avoid unwanted side reactions such as reduction of the double bond or hydrolysis of the esters.

This guide outlines four reliable methods for this transformation, each with distinct advantages concerning chemoselectivity, reaction conditions, and ease of workup. The protocols are based on established methodologies for the reduction of nitroarenes bearing sensitive functional groups.

General Reaction Scheme

Key Considerations for Chemoselectivity

-

Allyl Group: Catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C) under high hydrogen pressure can lead to the concomitant reduction of the allyl double bond. Therefore, methods that are milder or employ catalysts with higher selectivity are preferred.

-

Ester Groups: Strongly acidic or basic conditions, especially at elevated temperatures, can promote the hydrolysis of the dimethyl malonate moiety. Protocols that operate under neutral or mildly acidic/basic conditions are therefore advantageous.

Experimental Protocols

Four selected methods are detailed below, each offering a high degree of chemoselectivity for the target transformation.

Protocol 1: Reduction with Iron Powder and Ammonium Chloride

This method is a classic and highly effective procedure for the chemoselective reduction of nitroarenes in the presence of various functional groups. It is known for its mild, neutral reaction conditions and simple workup.[1][2]

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

To this suspension, add iron powder (10.0 equiv) and ammonium chloride (10.0 equiv).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the iron residues, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

The use of stannous chloride is a mild and effective method for the reduction of nitroarenes, particularly when other reducible functional groups are present.[3][4][5][6] The reaction is typically carried out in an alcoholic solvent.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve this compound (1.0 equiv) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Add Tin(II) chloride dihydrate (5.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction mixture by pouring it into a stirred solution of saturated sodium bicarbonate. Be cautious as gas evolution may occur.

-

Continue stirring until the tin salts precipitate.

-

Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is an inexpensive and mild reducing agent suitable for the chemoselective reduction of nitroarenes. The reaction is often carried out in a biphasic solvent system.[7][8][9][10]

Materials:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional)

Procedure:

-

Dissolve this compound (1.0 equiv) in a suitable organic solvent such as DCM or THF in a round-bottom flask.

-

Prepare an aqueous solution of sodium dithionite (4.0-5.0 equiv) and sodium bicarbonate (4.0-5.0 equiv).

-

Add the aqueous solution to the organic solution of the starting material. A phase-transfer catalyst can be added at this stage to improve the reaction rate.

-

Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with the same organic solvent (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Reduction with Sodium Borohydride and Iron(II) Chloride

This system offers high chemoselectivity for the reduction of nitro groups in the presence of esters.[11][12][13] The in-situ generated iron species is the active reducing agent.

Materials:

-

This compound

-